molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No. B080719
Key on ui cas rn: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Patent
US07442808B2

Procedure details

To a stirred solution of 6-hydroxy-2,3-dihydrobenzofuran-3-ol (35.2 g, 0.2 mol) in THF (1.3 L) was added hydrochloric acid (323 mL, 1.0 N). The mixture was stirred at 65° C. for 2 h. After cooling to room temperature, it was diluted with brine (2.0 L), extracted with ethyl acetate (4.0 L), dried over magnesium sulfate, filtered and concentrated. The crude product was purified on a silica gel column, eluting with ethyl acetate (1-30%) in heptane. The final product was collected as light brown solid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6](O)[CH2:7][O:8][C:4]=2[CH:3]=1.Cl>C1COCC1.[Cl-].[Na+].O>[O:8]1[C:4]2[CH:3]=[C:2]([OH:1])[CH:11]=[CH:10][C:5]=2[CH:6]=[CH:7]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
OC1=CC2=C(C(CO2)O)C=C1
Name
Quantity
323 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
brine
Quantity
2 L
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate (1-30%) in heptane
CUSTOM
Type
CUSTOM
Details
The final product was collected as light brown solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C=CC2=C1C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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